

Balinatunfib: A Structural and Molecular Analysis of a Novel Oral TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Balinatunfib (SAR441566) is a first-in-class, orally available small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Unlike traditional biologic TNF-α blockers, **Balinatunfib** employs a unique allosteric mechanism of action. It stabilizes an asymmetric, inactive conformation of the soluble TNF-α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1) and inhibiting downstream pro-inflammatory signaling.[2][3] This selective inhibition of the TNFR1 pathway, while preserving the potentially beneficial signaling through TNFR2, presents a promising new therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the structural analysis, molecular properties, and key experimental data for **Balinatunfib**.

Structural and Molecular Properties

Balinatunfib is a synthetic organic small molecule with a rigid bicyclic architecture, a feature that may contribute to its drug-like properties.[4] Its molecular formula is C27H24F2N6O2.[3]

Table 1: Molecular Properties of **Balinatunfib**



Property	Value	Reference
Molecular Formula	C27H24F2N6O2	[3]
Molecular Weight	502.52 g/mol	[5]
CAS Number	2248726-53-4	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	8	[5]
Rotatable Bonds	4	[5]
Topological Polar Surface Area	95.88 Ų	[5]
XLogP	0.95	[5]

Mechanism of Action

Balinatunfib represents a novel approach to TNF- α inhibition. Instead of blocking the TNF- α receptors, it directly targets the soluble TNF- α (sTNF- α) protein itself.[1]

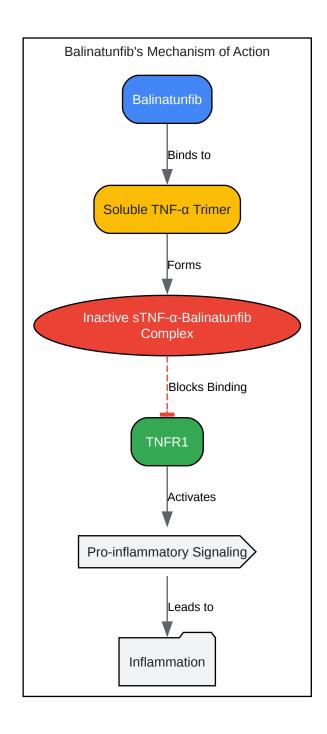
Allosteric Inhibition of TNF-α

TNF- α naturally exists as a homotrimer. **Balinatunfib** binds to a pocket within the sTNF- α trimer, stabilizing an asymmetrical and receptor-incompetent conformation.[2][3] This allosteric modulation prevents the conformational changes required for the trimer to effectively bind to and activate TNFR1, thus blocking the downstream signaling cascade that leads to inflammation.[2][5]

Selective Inhibition of TNFR1 Signaling

A key feature of **Balinatunfib**'s mechanism is its selectivity for inhibiting the TNFR1 pathway while preserving TNFR2 signaling.[6] Soluble TNF- α primarily signals through TNFR1, which is associated with pro-inflammatory responses. In contrast, transmembrane TNF- α (tmTNF- α) can signal through both TNFR1 and TNFR2, with TNFR2 signaling being implicated in immune regulation and tissue homeostasis. By selectively inhibiting sTNF- α -mediated TNFR1 signaling, **Balinatunfib** may offer a more targeted anti-inflammatory effect with a potentially improved safety profile compared to non-selective TNF- α blockers.[6]





Click to download full resolution via product page

Figure 1: Mechanism of action of Balinatunfib.

Preclinical and Clinical Data In Vitro Potency and Binding Affinity



Balinatunfib has demonstrated potent inhibition of TNF- α in in vitro assays.

Table 2: In Vitro Activity of Balinatunfib

Parameter	Value	Assay	Reference
IC50	35 nM	Zymosan-stimulated human whole blood assay	[7]
KD	15.1 nM	Surface Plasmon Resonance (SPR) vs. human TNF-α	[8]

Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The in vivo efficacy of **Balinatunfib** was evaluated in a murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.

Table 3: Efficacy of **Balinatunfib** in the CIA Mouse Model

Treatment Group	Dose	Outcome	Reference
Balinatunfib	10 mg/kg (oral)	Significant reduction in disease scores	[7]
Balinatunfib	30 mg/kg (oral)	Significant reduction in disease scores, comparable to anti-	[7]
Positive Control	Anti-TNF antibody	Significant reduction in disease scores	[7]

High-resolution microcomputed tomography of the joints in the treated animals confirmed that **Balinatunfib** administration led to improved bone parameters, indicating a protective effect on joint integrity.[7]



Clinical Pharmacokinetics in Healthy Volunteers

A first-in-human study was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses (SAD) and multiple ascending doses (MAD) of **Balinatunfib** in healthy male participants.[6]

Table 4: Pharmacokinetic Parameters of Balinatunfib in Healthy Male Volunteers

Parameter	Single Ascending Dose (5-600 mg)	Multiple Ascending Dose (100-600 mg total daily)	Reference
Median tmax	2.5–5 hours	Not specified	[6]
Mean Terminal Half- life	22–30 hours	22–30 hours	[6]
Time to Steady State	Not applicable	5–6 days	[6]

Balinatunfib was generally well-tolerated in both SAD and MAD studies.[6] A key pharmacodynamic finding was the demonstration of complete TNF- α occupancy at all tested time points after treatment initiation.[6]

Phase IIb Clinical Trial in Psoriasis (SPECIFIC-PSO)

A Phase IIb, randomized, double-blind, placebo-controlled, dose-ranging study (NCT06073119) was conducted to evaluate the efficacy and safety of **Balinatunfib** in adults with moderate-to-severe plaque psoriasis.[2] The primary endpoint was the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at week 12.[2]

While the study did not meet its primary endpoint for the 200 mg twice-daily dose in the treatment-naïve cohort, it showed statistically significant improvements in PASI 75 at other doses and in a mixed cohort of treatment-naïve and experienced patients.[9]

Table 5: Key Efficacy Results from the SPECIFIC-PSO Phase IIb Trial at Week 12



Cohort	Dose	PASI 75 Response vs. Placebo (p- value)	Reference
Treatment-Naïve	200 mg BID	Not statistically significant (p=0.087)	[9]
Treatment-Naïve	100 mg BID	Statistically significant (nominal p=0.019)	[9]
Treatment-Naïve	100 mg QD	Statistically significant (nominal p=0.008)	[9]
Mixed Cohort	200 mg BID	Statistically significant (nominal p=0.003)	[9]
Mixed Cohort	200 mg QD	Statistically significant (nominal p=0.002)	[9]

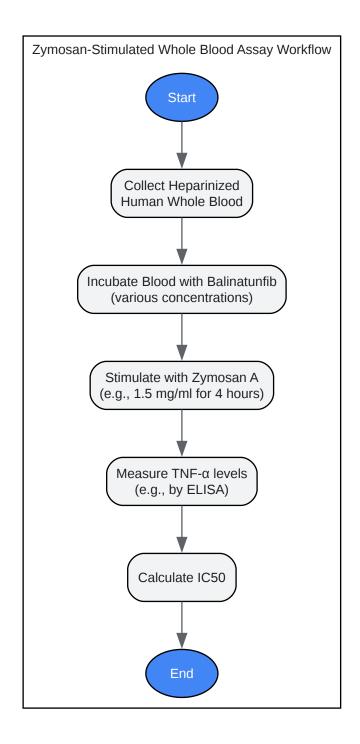
Exploratory biomarker analysis from the trial showed reductions in pro-inflammatory cytokines IL-17A, IL-17F, IL-22, and IL-19, which supports the mechanism of TNFR1 blockade.[9] **Balinatunfib** was generally well-tolerated, with the most common adverse events being nasopharyngitis, dysgeusia, and arthralgia.[9]

Experimental Protocols

Zymosan-Stimulated Human Whole Blood Assay (for IC50 determination)

This assay is used to evaluate the in vitro potency of a compound in a physiologically relevant matrix.





Click to download full resolution via product page

Figure 2: Workflow for the Zymosan-Stimulated Whole Blood Assay.

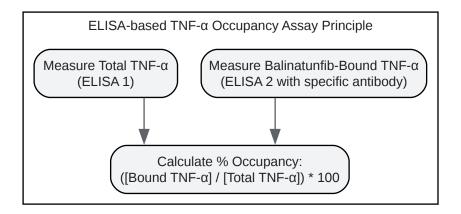
Protocol Outline:



- Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).[10]
- Compound Incubation: The whole blood is pre-incubated with varying concentrations of Balinatunfib.
- Stimulation: Zymosan A, a component of yeast cell walls, is added to the blood to stimulate
 the release of TNF-α from leukocytes. A typical stimulation condition is 1.5 mg/mL of
 Zymosan A for 4 hours at 37°C.[10]
- Sample Processing: After incubation, plasma is separated by centrifugation.
- TNF- α Quantification: The concentration of TNF- α in the plasma is measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the TNF-α concentration against the **Balinatunfib** concentration and fitting the data to a dose-response curve.

ELISA-based TNF-α Occupancy Assay

This assay measures the percentage of TNF- α that is bound by **Balinatunfib** in a sample.



Click to download full resolution via product page

Figure 3: Principle of the ELISA-based TNF- α Occupancy Assay.



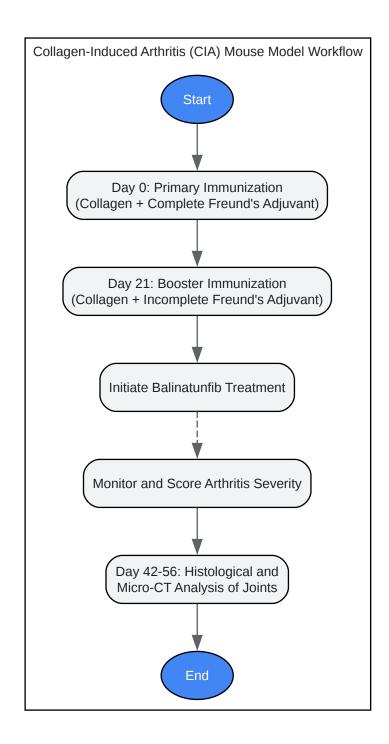
Protocol Outline:

- Sample Collection: Blood samples are collected from subjects at various time points.
- Ex Vivo Stimulation: The blood samples are stimulated ex vivo with an agent like zymosan to induce TNF-α production.[6]
- Measurement of Total and Bound TNF-α: Two separate ELISAs are performed:
 - Total TNF- α ELISA: A standard sandwich ELISA is used to measure the total concentration of TNF- α in the sample.[11]
 - Bound TNF-α ELISA: A specialized ELISA is used that employs a capture or detection antibody that specifically recognizes the Balinatunfib-bound conformation of TNF-α.[6]
- Calculation of Occupancy: The percentage of TNF-α occupancy is calculated as the ratio of the concentration of bound TNF-α to the concentration of total TNF-α, multiplied by 100.

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used animal model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Al-Driven Retrosynthesis of Balinatunfib: Human–Al Synergy in Drug Discovery Chemical.Al – Al for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. chondrex.com [chondrex.com]
- 5. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-Human Single and Multiple Ascending Dose Studies of Balinatunfib, a Small Molecule Inhibitor of TNFR1 Signaling in Healthy Participants PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balinatunfib: A Clinical Oral Small Molecule TNFa Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanofi sees promise in a pill for inflammatory conditions | Drug Discovery News [drugdiscoverynews.com]
- 9. researchgate.net [researchgate.net]
- 10. The effects of antiinflammatory and antiallergic drugs on cytokine release after stimulation of human whole blood by lipopolysaccharide and zymosan A PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Balinatunfib: A Structural and Molecular Analysis of a Novel Oral TNF-α Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581769#structural-analysis-and-molecular-properties-of-balinatunfib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com